molecular formula C18H18N2O5 B2956668 Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate CAS No. 265315-80-8

Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate

Cat. No. B2956668
CAS RN: 265315-80-8
M. Wt: 342.351
InChI Key: CYTLSYCGVLNAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
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Scientific Research Applications

Hantzsch Synthesis and Unusual Cyclisation

The Hantzsch condensation of methyl-3-aminocrotonate with methoxybenzaldehyde resulted in an unexpected product formation under typical Hantzsch reaction conditions. This led to the synthesis of a substituted pyran rather than the expected 1,4-DHP, showcasing a novel cyclization pathway (Filipan-Litvić et al., 2007).

Structural Analysis via X-ray Crystallography

The crystal structure of a compound structurally similar to Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate was determined using single crystal X-ray diffraction. This study provided insights into the molecular arrangement and interactions within the crystal structure (Ganapathy et al., 2015).

Use in Green Chemistry and Organocatalysis

A green and efficient method was developed for preparing pyranopyrazoles, including compounds related to this compound, using isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).

Synthesis of Diamides

Reaction of similar compounds with various amines led to the formation of diamides, which are important in the synthesis of biologically active compounds (Agekyan & Mkryan, 2015).

Cytotoxicity Studies

Certain derivatives of this compound were synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential as antitumor agents (Hassan et al., 2014).

Tumor Cell Growth Inhibition

Studies on methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, related to the compound , revealed their ability to inhibit tumor cell growth, providing insights into structure-activity relationships and their effects on cell cycle and apoptosis (Queiroz et al., 2011).

Potential as Met Kinase Inhibitors

N-substituted derivatives were identified as potent and selective Met kinase inhibitors, with a focus on improving enzyme potency and solubility. These studies provide a basis for the development of cancer therapeutics (Schroeder et al., 2009).

Antiviral Activity Studies

Research on similar compounds evaluated their antiviral activity, contributing to the development of new therapeutic agents for viral infections (Ehler et al., 1977).

properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-9-8-12-14(17(21)20-9)13(10-4-6-11(23-2)7-5-10)15(16(19)25-12)18(22)24-3/h4-8,13H,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTLSYCGVLNAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.